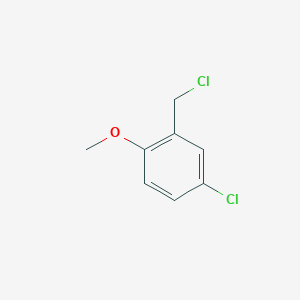

4-Chloro-2-(chloromethyl)-1-methoxybenzene

Descripción

Significance and Research Context of Chloromethylated Anisole (B1667542) Derivatives

Chloromethylated aromatic compounds are valuable intermediates in the synthesis of a wide array of fine and specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. The introduction of a chloromethyl group onto an aromatic ring, a process known as chloromethylation, provides a reactive handle that can be readily transformed into various other functional groups. This versatility makes chloromethylated compounds, such as the derivatives of anisole, highly important building blocks in multi-step organic syntheses.

The chloromethylation of anisole itself has been a subject of academic study to optimize reaction conditions and catalyst systems to achieve high yields and selectivity. dur.ac.uk The presence of the methoxy (B1213986) group on the anisole ring activates it towards electrophilic substitution, making the chloromethylation reaction feasible. dur.ac.uk However, controlling the position of the incoming chloromethyl group and minimizing the formation of by-products like diarylmethanes are key challenges that researchers have addressed. dur.ac.uk Studies have explored various catalysts, including titanium tetrachloride and zinc chloride, to improve the efficiency of this transformation. dur.ac.uk The resulting chloromethylated anisoles are then utilized as precursors for a range of more complex molecules. For instance, 4-methoxybenzyl chloride, an isomer of the title compound, is a known intermediate in the production of pharmaceuticals and fragrances.

The presence of a chlorine atom on the aromatic ring, as in 4-chloroanisole (B146269), further modifies the reactivity and properties of the resulting chloromethylated derivative. This substitution pattern is relevant in the synthesis of targeted molecules where specific electronic and steric properties are required.

Scope of Review and Research Focus

This review will focus exclusively on the chemical compound 4-Chloro-2-(chloromethyl)-1-methoxybenzene. The scope is intentionally narrow to provide a detailed and scientifically accurate account of this specific molecule based on available academic and patent literature. The article will not discuss dosage, administration, or adverse safety profiles. The primary focus will be on its chemical properties, synthesis, and its role as an intermediate in organic synthesis, as documented in research findings.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for the prediction of its reactivity. The following table summarizes some of the key properties available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | manchesterorganics.com |

| Molecular Weight | 191.05 g/mol | manchesterorganics.com |

| CAS Number | 7035-11-2 | manchesterorganics.com |

Note: Detailed experimental data for some properties of this specific isomer are not widely published. The table reflects available information.

Synthesis and Reactivity

The synthesis of this compound typically involves the chloromethylation of 4-chloroanisole. This is an electrophilic aromatic substitution reaction where a chloromethyl group (CH₂Cl) is introduced onto the aromatic ring. The starting material, 4-chloroanisole, has a methoxy group (-OCH₃) and a chlorine atom (-Cl) as substituents on the benzene (B151609) ring. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The regioselectivity of the chloromethylation is therefore directed to the position ortho to the activating methoxy group.

Common reagents for chloromethylation include formaldehyde (B43269) or its equivalents (like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. dur.ac.uk The reaction conditions, including temperature and the choice of catalyst, are critical to maximize the yield of the desired product and minimize the formation of unwanted by-products, such as diarylmethane derivatives. dur.ac.uk

The reactivity of this compound is primarily centered around the chloromethyl group. This benzylic chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is the basis for its utility as a synthetic intermediate. For example, it can react with nucleophiles such as amines, thiols, and cyanides to form the corresponding substituted derivatives. This versatility makes it a useful building block for the synthesis of more complex molecules, including heterocyclic compounds.

Application in the Synthesis of Bioactive Molecules

While specific, large-scale applications of this compound are not extensively documented in publicly available research, its structural motifs are found in various compounds of medicinal interest. For instance, the related compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate in the synthesis of quinoline (B57606) inhibitors with potential therapeutic applications. atlantis-press.comresearchgate.net The synthesis of such quinoline systems can involve precursors with similar substitution patterns to this compound.

Furthermore, the structural framework of chloromethylated anisoles is integral to the synthesis of certain bioactive molecules. For example, derivatives of 4-anilinoquinazolines, which are known for their potential anticancer properties, can be synthesized from 4-chloroquinazolines. beilstein-journals.org The synthesis of these precursors can potentially involve intermediates derived from chloromethylated anisoles. The strategic placement of the chloro and methoxy groups on the benzene ring can influence the biological activity of the final product.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRGQGVLSLNMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426178 | |

| Record name | 4-chloro-2-(chloromethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-11-2 | |

| Record name | 4-chloro-2-(chloromethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Chloromethyl 1 Methoxybenzene

Chlorination of Hydroxymethyl Precursors

A common and effective strategy for synthesizing 4-Chloro-2-(chloromethyl)-1-methoxybenzene involves the direct chlorination of its hydroxymethyl precursor, 4-chloro-2-(hydroxymethyl)-1-methoxybenzene. This conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic chemistry, with several reagents being particularly well-suited for this purpose.

Thionyl Chloride-Mediated Approaches

Thionyl chloride (SOCl₂) is a highly effective reagent for the conversion of primary alcohols to their corresponding chlorides. The reaction is known for its clean work-up, as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.

The chlorination of the hydroxymethyl group in the precursor molecule using thionyl chloride is typically conducted in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is often catalyzed by a small amount of N,N-Dimethylformamide (DMF) and proceeds efficiently at temperatures ranging from 0 to 25°C. Due to the high reactivity of thionyl chloride with hydroxyl groups, this method can achieve near-quantitative conversion. The reaction is generally complete within an hour, yielding the desired product with high purity.

| Parameter | Value/Condition |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Reaction Time | ~1 hour |

| Purity of Product | >94% |

This table summarizes the typical reaction conditions for the thionyl chloride-mediated chlorination of 4-chloro-2-(hydroxymethyl)-1-methoxybenzene.

The necessary precursor, 4-chloro-2-(hydroxymethyl)-1-methoxybenzene, is itself synthesized in a two-step process. This process begins with the formylation of a suitable phenol, a reaction that introduces a formyl (-CHO) group onto the aromatic ring. ajrconline.org A common method for formylation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like DMF and an acid chloride like phosphorus oxychloride or thionyl chloride. ajrconline.org Following the successful introduction of the aldehyde group, a reduction step is employed to convert the formyl group into a hydroxymethyl group (-CH₂OH). Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation, effectively yielding the hydroxymethyl precursor.

Phosphorus Pentachloride-Induced Chlorination

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent that can be used to convert alcohols to alkyl chlorides. researchgate.netresearchgate.net It is a strong electrophile and a source of chlorine. wikipedia.org

In this synthetic approach, the hydroxymethyl precursor is treated with phosphorus pentachloride in a solvent such as benzene (B151609). The reaction typically requires heating under reflux conditions for several hours to ensure complete conversion. PCl₅ serves a dual role in this reaction, acting as both the chlorinating agent and a Lewis acid catalyst, which facilitates the substitution of the hydroxyl group with a chlorine atom. This method is particularly effective for substrates that may require more vigorous chlorination conditions.

| Parameter | Value/Condition |

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) |

| Solvent | Benzene |

| Temperature | Reflux |

| Reaction Time | 4–6 hours |

This table outlines the general reaction conditions for the phosphorus pentachloride-induced chlorination of 4-chloro-2-(hydroxymethyl)-1-methoxybenzene.

Electrophilic Aromatic Substitution Routes for Chloromethylated Anisoles

An alternative synthetic strategy involves building the target molecule through a sequence of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This approach leverages the directing effects of substituents on the aromatic ring to introduce the required groups in the correct positions.

A plausible two-step pathway begins with the chloromethylation of anisole (B1667542) (1-methoxybenzene). In this step, a chloromethyl group is introduced onto the anisole ring, primarily at the para position due to the ortho-, para-directing nature of the methoxy (B1213986) group. This reaction is typically carried out using formaldehyde (B43269) (CH₂O), hydrogen chloride (HCl), and a Lewis acid catalyst such as zinc chloride (ZnCl₂).

The resulting intermediate, 4-(chloromethyl)-1-methoxybenzene, is then subjected to a second electrophilic aromatic substitution: chlorination. The methoxy group and the chloromethyl group both influence the position of the incoming chlorine atom. The reaction is carried out with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) at low temperatures. This results in the formation of the final product, this compound.

Sequential Chloromethylation and Electrophilic Chlorination of Anisole Derivatives

A logical pathway to synthesize this compound involves the stepwise introduction of the chloro and chloromethyl groups onto an anisole core. A highly plausible strategy is the chloromethylation of 4-chloroanisole (B146269). In this precursor, the C4 position is already occupied by a chlorine atom. The potent activating and directing influence of the methoxy group at C1 will guide the incoming chloromethyl electrophile predominantly to the positions ortho to it (C2 and C6). libretexts.org The C2 position is generally favored for substitution, leading to the desired product structure.

The chloromethylation of aromatic rings, often referred to as the Blanc reaction, is a cornerstone of organic synthesis for introducing a chloromethyl (-CH₂Cl) group. organicreactions.orgjk-sci.com The reaction typically involves formaldehyde (or its polymers, paraformaldehyde and trioxane) and hydrogen chloride, which together form the chloromethylating agent. jk-sci.comresearchgate.net Due to the low reactivity of this combination alone, a catalyst is almost always necessary to achieve practical reaction rates and yields. researchgate.net

Lewis acids are the most common catalysts for this transformation. researchgate.net The choice of catalyst is critical and is often tailored to the reactivity of the aromatic substrate. For activated rings like anisole and its derivatives, a variety of catalysts have proven effective. Research has shown that for the chloromethylation of anisole, using titanium tetrachloride at a controlled temperature of 0-5°C optimizes the yield of the desired mono-chloromethylated product while minimizing by-products. dur.ac.uk Other Lewis acids such as zinc chloride and tin tetrachloride are also employed. researchgate.netdur.ac.uk An alternative system using dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide, has been reported as an efficient method that proceeds under mild conditions. researchgate.net

Table 1: Selected Catalysts and Reagents for the Chloromethylation of Anisole Derivatives

| Catalyst | Reagents | Typical Conditions | Reference(s) |

| Titanium tetrachloride | Formaldehyde, Hydrogen Chloride | 0–5°C | dur.ac.uk |

| Zinc chloride | Formaldehyde, Hydrogen Chloride | Elevated temperature (e.g., 42–48°C) | jk-sci.comdur.ac.uk |

| Zinc iodide (5 mol%) | Dimethoxymethane, Chlorosulfonic acid | 5–10°C in CH₂Cl₂ | researchgate.net |

| Aluminum chloride | Formaldehyde, Hydrogen Chloride | Varies; can promote by-products | researchgate.netgoogle.com |

| Tin tetrachloride | Methoxyacetyl chloride or Chloromethyl methyl ether | Varies | nih.gov |

Electrophilic aromatic chlorination is the fundamental process for introducing a chlorine atom onto a benzene ring. The reaction parameters must be carefully controlled, especially for activated substrates like anisole, to ensure high selectivity and prevent unwanted side reactions such as polychlorination. libretexts.org

The most common method for chlorination involves molecular chlorine (Cl₂) as the chlorinating agent, activated by a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst functions by polarizing the Cl-Cl bond, which enhances the electrophilicity of the chlorine atom and facilitates its attack by the nucleophilic aromatic ring. masterorganicchemistry.com For highly reactive substrates like anisole, the reaction can be very fast, and milder conditions, including lower temperatures and reduced catalyst loading, are often necessary to control the reaction. libretexts.org Alternative chlorinating systems have also been explored. For instance, studies on the aqueous chlorination of anisole suggest that under certain pH conditions, dichlorine monoxide (Cl₂O), formed from hypochlorous acid (HOCl), can act as the dominant chlorinating species. acs.org

Mechanistic Considerations in Aromatic Chloromethylation

Aromatic chloromethylation proceeds via an electrophilic aromatic substitution (SEAr) mechanism. jk-sci.com In the presence of a Lewis acid catalyst and a proton source (HCl), formaldehyde is activated to form a potent electrophile. The mechanism is widely believed to involve the initial protonation of the formaldehyde carbonyl oxygen, followed by coordination of the Lewis acid and subsequent loss of water to generate a highly reactive chloromethyl cation (CH₂Cl⁺) or, more accurately, a complex of this cation with the catalyst. researchgate.netnih.gov

This electrophilic species is then attacked by the π-electrons of the electron-rich anisole ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, commonly known as an arenium ion or a sigma complex. masterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate. Finally, a weak base, such as the chloride ion (Cl⁻) present in the reaction medium, abstracts a proton from the sp³-hybridized carbon atom of the ring, restoring aromaticity and yielding the final chloromethylated aromatic product. masterorganicchemistry.com

Influence of Reaction Conditions on Product Selectivity and By-product Formation

The success of a chloromethylation reaction hinges on careful control of reaction conditions to maximize the yield of the desired mono-substituted product and suppress the formation of by-products. researchgate.net The primary by-products in these reactions are diarylmethane derivatives, which arise from a subsequent Friedel-Crafts-type alkylation where the newly formed, highly reactive chloromethylated product acts as an alkylating agent on another molecule of the starting aromatic compound. jk-sci.comgoogle.com

Key parameters influencing selectivity include:

Temperature : Elevated temperatures can accelerate the rate of the secondary alkylation reaction even more than the primary chloromethylation, leading to a significant increase in diarylmethane by-product formation. google.com

Catalyst : The choice and concentration of the Lewis acid catalyst are critical. Potent catalysts like aluminum chloride are known to more readily promote the formation of diarylmethane by-products. google.com Conversely, studies have demonstrated that careful selection, such as using titanium tetrachloride for anisole, can significantly improve the product-to-by-product ratio. dur.ac.uk

Reagent Ratio and Concentration : Using a large excess of the aromatic substrate or allowing the reaction to proceed for too long can increase the probability of the chloromethylated product reacting further. jk-sci.comgoogle.com Employing near-stoichiometric amounts of the chloromethylating agents can help minimize these unwanted secondary reactions. google.com

Table 2: Impact of Reaction Conditions on Chloromethylation Selectivity

| Parameter | Impact on Selectivity & By-products | Reference(s) |

| Temperature | Higher temperatures generally decrease selectivity and increase the formation of diarylmethane by-products. | google.com |

| Catalyst Choice | Strong Lewis acids (e.g., AlCl₃) can favor by-product formation. Optimized catalysts (e.g., TiCl₄ for anisole) can enhance selectivity. | dur.ac.ukgoogle.com |

| Reagent Concentration | High concentration of the aromatic substrate can lead to increased secondary alkylation, forming more diarylmethane. | jk-sci.comgoogle.com |

| Reaction Time | Prolonged reaction times can increase the conversion of the desired product into by-products. | jk-sci.com |

Advanced Synthetic Strategies for Substituted Anisoles

Beyond classical electrophilic substitution, other synthetic methodologies can be employed to construct substituted anisoles. These advanced strategies can provide access to substitution patterns that are difficult to achieve through conventional routes.

Nucleophilic Aromatic Substitution in Anisole Synthesis

Nucleophilic aromatic substitution (SNAr) offers a powerful and mechanistically distinct alternative for the synthesis of anisole derivatives. masterorganicchemistry.com This reaction pathway is effectively the electronic opposite of electrophilic substitution; it involves the attack of a nucleophile on an electron-deficient aromatic ring. masterorganicchemistry.comwikipedia.org

To synthesize a substituted anisole via this method, a strong nucleophile, typically sodium or potassium methoxide (B1231860) (CH₃O⁻), is used to displace a suitable leaving group from the aromatic ring. youtube.com For an SNAr reaction to proceed efficiently, the aromatic substrate must satisfy two essential requirements:

Presence of a good leaving group: Halides (F, Cl, Br, I) are common leaving groups. wikipedia.org

Activation by electron-withdrawing groups: The ring must be strongly activated by powerful electron-withdrawing groups (e.g., nitro -NO₂, cyano -CN) positioned ortho and/or para to the leaving group. wikipedia.orgyoutube.com

The SNAr mechanism is a two-step process. In the first step, the methoxide nucleophile attacks the carbon atom bearing the leaving group. This addition step breaks the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this complex is crucial and is achieved through the delocalization of the negative charge onto the ortho/para electron-withdrawing substituents. wikipedia.org In the second step, the leaving group is eliminated, the negative charge collapses to reform the aromatic π-system, and the final substituted anisole product is formed. youtube.com This strategy is particularly valuable for preparing isomers that are not accessible through standard electrophilic substitution pathways. youtube.com

Catalytic Approaches in Chloromethylation and Anisole Functionalization

The introduction of a chloromethyl group onto an aromatic ring, a reaction known as chloromethylation, is a type of Friedel-Crafts alkylation. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution is almost always catalyzed. thieme-connect.de The choice of catalyst is crucial for the successful synthesis of chloromethylated compounds like this compound from 4-chloroanisole.

A variety of catalysts are employed, with Lewis acids being the most common. wikipedia.org Zinc chloride (ZnCl₂), in particular, is a frequently used and effective catalyst for this transformation, often in anhydrous conditions to enhance yield and purity. thieme-connect.dejk-sci.com Other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have also been utilized. wikipedia.orgstackexchange.comdur.ac.uk For activated substrates like anisole, which is structurally similar to 4-chloroanisole, titanium tetrachloride has been shown to provide a high ratio of the desired chloromethylated product. dur.ac.uk

Protic acids can also serve as sufficient catalysts in some cases. thieme-connect.de These include sulfuric acid (H₂SO₄), phosphoric acid, and acetic acid. thieme-connect.de For instance, the chloromethylation of anisole has been successfully carried out using acetic acid in the presence of paraformaldehyde and hydrogen chloride. google.com The combination of a protonic acid with a Lewis acid, such as H₂SO₄ with FeCl₃, has been used to improve yields in the chloromethylation of polymers like polystyrene. google.com

The primary role of the catalyst, whether a Lewis acid or a strong protic acid, is to increase the electrophilicity of the formaldehyde species, thereby generating the reactive electrophile that attacks the electron-rich aromatic ring of the anisole derivative. wikipedia.orglibretexts.org

Table 1: Catalysts in Friedel-Crafts Type Chloromethylation

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃, SnCl₄, TiCl₄, FeCl₃ | Activates the carbonyl group of formaldehyde, generating a potent electrophile (e.g., an oxonium ion or carbocation). organic-chemistry.orgwikipedia.orgwikipedia.org |

| Protic Acids | HCl, H₂SO₄, H₃PO₄, Acetic Acid | Protonates formaldehyde to form a more electrophilic species (e.g., hydroxymethyl cation). thieme-connect.de |

Formaldehyde- and HCl-based Chloromethylation Systems

The classic method for chloromethylation, known as the Blanc reaction (or Blanc-Quelet reaction), utilizes formaldehyde and hydrogen chloride as the primary reagents. wikipedia.orgjk-sci.comlibretexts.org This approach is a cornerstone for synthesizing chloromethylated aromatic compounds. jk-sci.com The reaction can use aqueous formaldehyde (formalin) or its solid polymer, paraformaldehyde. google.comsciencemadness.org

In this system, the reaction proceeds by generating a potent electrophile from formaldehyde under strong acidic conditions provided by HCl and often a Lewis acid catalyst like ZnCl₂. wikipedia.orglibretexts.org The proposed mechanism involves the protonation of the formaldehyde carbonyl group, making the carbon atom highly electrophilic. wikipedia.org This electrophile is then attacked by the π-electrons of the aromatic ring of 4-chloroanisole. wikipedia.org The methoxy group of 4-chloroanisole is an activating, ortho-, para-directing group. Due to the para-position being occupied by the chlorine atom, the electrophilic attack is directed to the ortho position, leading to the formation of a benzyl (B1604629) alcohol intermediate. This alcohol is then rapidly converted to the final product, this compound, by reaction with HCl. wikipedia.org

Reaction conditions can be optimized to favor the desired product. For example, procedures involving the slow addition of the anisole derivative to a pre-prepared mixture of formaldehyde and HCl can improve yields and reduce the formation of diarylmethane byproducts, which arise from the reaction of the chloromethylated product with another molecule of the starting arene. dur.ac.ukmdma.ch

Table 2: Typical Reagents and Conditions for Formaldehyde/HCl-based Chloromethylation

| Reagent | Form | Purpose | Typical Conditions |

|---|---|---|---|

| Formaldehyde | Formalin (37% aq. solution) or Paraformaldehyde | Source of the -CH₂- group. sciencemadness.org | Reacted with the aromatic substrate in a solvent. |

| Hydrogen Chloride | Concentrated HCl or Gaseous HCl | Provides the acidic medium and the chloride ion. wikipedia.orgsciencemadness.org | Saturated solution or continuous bubbling of gas. google.comsciencemadness.org |

| Catalyst | ZnCl₂, H₃PO₄, Acetic Acid | Enhances the rate and yield of the reaction. thieme-connect.desciencemadness.org | Added to the reaction mixture, often with heating. sciencemadness.org |

| Solvent | Dioxane, Benzene, Acetic Acid, Cyclohexane | Dissolves reactants and facilitates the reaction. google.commdma.ch | Varies depending on the specific procedure. |

Chloromethyl Ether-based Chloromethylation Systems

An alternative and potent method for chloromethylation involves the use of α-haloethers, most commonly chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl. wikipedia.orgwikipedia.org This reagent can be used directly as the chloromethylating agent, often in the presence of a catalyst. wikipedia.orgjk-sci.com This method can be particularly effective for substrates that are deactivated or give poor results under standard Blanc conditions. wikipedia.org

The reaction of an aromatic compound with chloromethyl methyl ether also proceeds via electrophilic aromatic substitution. wikipedia.org It is believed that the electrophile in this case is the methoxymethyl cation (CH₃OCH₂⁺) or a related species formed with the assistance of a Lewis acid. scilit.com The reaction of 4-chloroanisole with MOM-Cl would yield this compound along with methanol (B129727) as a byproduct. wikipedia.org

Chloromethyl methyl ether itself can be synthesized in situ to avoid handling the pure, highly carcinogenic substance. wikipedia.orgorgsyn.org A common preparation involves the reaction of dimethoxymethane with an acid chloride, such as acetyl chloride, catalyzed by a small amount of a Lewis acid like zinc bromide (ZnBr₂). orgsyn.orgnih.gov The resulting solution containing MOM-Cl can then be used directly for the subsequent chloromethylation step. orgsyn.org This approach offers safety advantages as it minimizes exposure to the hazardous reagent. organic-chemistry.org However, it's important to note that the original commercial preparations of MOM-Cl from methanol, formaldehyde, and HCl could produce the even more dangerous bis(chloromethyl) ether as a byproduct. orgsyn.orggoogle.com

Specific Monomer Preparations for Related Compounds

The chloromethylation reaction is a versatile tool for creating functional monomers that can be used in polymer synthesis. google.comresearchgate.net The introduction of a chloromethyl group onto an aromatic ring provides a reactive handle for further chemical transformations or for polymerization. chemrxiv.org

For example, 4-(chloromethyl)styrene is a valuable starting material for a variety of functional monomers. mdpi.com Similarly, the chloromethylation of polystyrene-divinylbenzene copolymers is a key step in producing resins used for solid-phase peptide synthesis (Merrifield resins) and as ion-exchange resins. wikipedia.orggoogle.com The chloromethylation of lignin, a complex biopolymer, has also been explored as a route to create functional materials with catalytic properties. chemrxiv.org

In the context of alkoxybenzenes, the synthesis of related monomers can be illustrated by the chloromethylation of other substituted hydroquinone (B1673460) dimethyl ethers. For instance, 2,5-dimethoxytoluene (B1361827) can be chloromethylated using formaldehyde and HCl in dioxane to produce 5-chloromethyl-toluhydroquinone dimethyl ether. mdma.ch Likewise, n-octylhydroquinone dimethyl ether can be chloromethylated under similar conditions. mdma.ch A patent describes the chloromethylation of 1,3-diethoxy-2-methoxybenzene using aqueous formaldehyde and HCl gas in toluene (B28343) to prepare 1-chloromethyl-2,3,4-trialkoxybenzenes, which are noted as important intermediates for pharmaceuticals. google.com These examples demonstrate that the fundamental chloromethylation methodologies can be applied to a range of substituted alkoxybenzenes to prepare specific chloromethylated monomers and intermediates.

Reactivity and Mechanistic Investigations of 4 Chloro 2 Chloromethyl 1 Methoxybenzene

Dual Electrophilic Character and Positional Reactivity

4-Chloro-2-(chloromethyl)-1-methoxybenzene possesses two primary electrophilic centers: the benzylic carbon of the chloromethyl group and the aromatic ring itself. The benzylic carbon is susceptible to nucleophilic attack due to the electronegativity of the attached chlorine atom, making it a prime site for substitution reactions.

| Substituent | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| -OCH₃ (Methoxy) | +R >> -I (Resonance donating, inductively withdrawing) | Activating | ortho, para |

| -Cl (Chloro) | +R < -I (Resonance donating, inductively withdrawing) | Deactivating | ortho, para |

| -CH₂Cl (Chloromethyl) | -I (Inductively withdrawing) | Deactivating | ortho, para |

Given the positions on the ring (methoxy at 1, chloromethyl at 2, chloro at 4), the most activated positions for further electrophilic substitution would be positions 5 and 3, which are ortho and para to the activating methoxy (B1213986) group.

Nucleophilic Substitution Reactions

Reactivity of the Chloromethyl Group with Various Nucleophiles (e.g., amines, thiols, alkoxides)

The chloromethyl group is a reactive benzylic halide that readily undergoes nucleophilic substitution reactions via both Sₙ1 and Sₙ2 mechanisms. youtube.com The choice of mechanism is dependent on factors such as the strength of the nucleophile and the reaction conditions. Strong nucleophiles favor the Sₙ2 pathway, while weaker nucleophiles and conditions that promote carbocation formation favor the Sₙ1 pathway. youtube.com The benzylic carbocation intermediate in an Sₙ1 reaction is stabilized by resonance with the aromatic ring.

A variety of nucleophiles can displace the chloride of the chloromethyl group:

Amines: Reaction with primary or secondary amines yields the corresponding secondary or tertiary benzylic amines. For example, reaction with 2-methylaziridine (B133172) is a known transformation for similar benzyl (B1604629) chlorides. nih.gov

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers. The reaction of chloro-substituted aromatic compounds with thiols can sometimes lead to complex product mixtures. nih.gov

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), react to form benzyl ethers. organic-chemistry.org The use of a weaker nucleophile like methanol (B129727) would favor an Sₙ1 mechanism. youtube.com

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Example |

|---|---|---|---|

| Amine | R₂NH | Benzylic Amine | 4-Chloro-1-methoxy-2-((R₂N)methyl)benzene |

| Thiol | RSH / RS⁻ | Thioether | 2-((RS)methyl)-4-chloro-1-methoxybenzene |

| Alkoxide | RO⁻ | Benzyl Ether | 4-Chloro-1-methoxy-2-((RO)methyl)benzene |

Role of the Methoxy Group in Reaction Dynamics (Hydrogen bonding, non-covalent interactions)

The methoxy group plays a crucial role in the reactivity of the entire molecule, extending beyond its directing effects in electrophilic substitution. nih.govdrughunter.comyoutube.com

Electronic Effects: The methoxy group's ability to donate electron density via resonance (+R effect) is paramount in stabilizing the benzylic carbocation that forms during Sₙ1 solvolysis of the chloromethyl group. Studies on substituted benzyl chlorides have shown that a 4-methoxy group dramatically increases the rate of solvolysis by stabilizing this cationic intermediate. nih.gov This makes the chloromethyl group in this compound particularly labile under Sₙ1 conditions.

Hydrogen Bonding: The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. researchgate.net In protic solvents or in the presence of reagents with acidic protons, this interaction can influence the solvation shell around the molecule, potentially affecting reaction kinetics. Theoretical studies on related methoxyalkyl chlorides suggest the methoxy group can assist in the departure of a chloride leaving group. researchgate.net

Non-covalent Interactions: The methoxy group can participate in various non-covalent interactions, such as π-stacking in concert with the aromatic ring or dipole-dipole interactions, which can influence how the molecule binds to catalyst surfaces or interacts with other reagents in the transition state. chemrxiv.orgchemrxiv.org These subtle forces can play a role in the selectivity and efficiency of reactions. nih.gov

Electrophilic and Oxidative Transformations

The aromatic ring of this compound can undergo further electrophilic substitution, such as nitration or halogenation. The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents, with the strongly activating methoxy group likely directing incoming electrophiles to the positions ortho and para to it.

Oxidative transformations can also occur at different sites on the molecule.

The chloromethyl group can be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid derivative using appropriate oxidizing agents.

The aromatic ring itself, particularly due to the electron-donating methoxy group, is susceptible to oxidative degradation under harsh conditions. Studies on the oxidation of related methoxy-substituted compounds show that the position of the methoxy group can play a crucial role in the catalytic activity. researchgate.net The degradation of other chlorophenolic compounds by advanced oxidation processes can lead to dechlorination or the formation of polychlorinated byproducts. nih.govresearchgate.net

Reduction Pathways

The compound offers several sites for chemical reduction.

Reduction of the Chloromethyl Group: The benzylic chloride can be reduced to a methyl group. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂/Pd-C), which would convert the molecule to 4-Chloro-2-methylanisole.

Reduction of the Aryl Chloride: The chlorine atom on the aromatic ring can be removed (hydrodechlorination) via catalytic hydrogenation, typically under more forcing conditions than the reduction of the benzylic chloride. This would yield 2-(chloromethyl)-1-methoxybenzene.

Complete Reduction: It is also possible to reduce both the chloromethyl and the aryl chloride functionalities simultaneously or sequentially under appropriate conditions to yield 2-methylanisole.

Specific Reaction Types and Cross-Coupling Studies (e.g., Grignard Reaction, Hiyama Cross Coupling)

The presence of an aryl chloride functional group makes this compound a potential substrate for various cross-coupling reactions.

Grignard Reaction: The formation of a Grignard reagent by reacting the aryl chloride with magnesium metal is not feasible. The highly reactive chloromethyl group present in the same molecule would be incompatible with the strongly basic and nucleophilic Grignard reagent, leading to self-quenching and polymerization.

Hiyama Cross-Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org this compound can serve as the organic halide partner in this reaction. The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.org This method is versatile for forming carbon-carbon bonds and has been successfully applied to substituted chlorobenzenes. nih.govnih.gov

| Organosilane Partner (R-SiR'₃) | Coupling Product | Bond Formed |

|---|---|---|

| Aryl-SiR'₃ | Substituted 2-(chloromethyl)-1-methoxybiphenyl | Aryl-Aryl |

| Alkenyl-SiR'₃ | 4-(Alkenyl)-2-(chloromethyl)-1-methoxybenzene | Aryl-Alkenyl |

| Alkynyl-SiR'₃ | 4-(Alkynyl)-2-(chloromethyl)-1-methoxybenzene | Aryl-Alkynyl |

The reaction involves a catalytic cycle of oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the activated organosilane, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Electrochemical Reaction Mechanisms in Anisole (B1667542) Derivatization (e.g., anodic oxidation dearomatization for spiro compound formation)

The electrochemical derivatization of anisole and its analogues represents a contemporary and environmentally conscious approach to synthesizing complex molecular architectures. Among these transformations, the anodic oxidation-induced dearomatization to form spiro compounds has garnered significant attention. This method circumvents the need for stoichiometric chemical oxidants, offering a greener alternative for constructing valuable spirocyclic frameworks.

Research into the electrochemical behavior of anisole derivatives has revealed that anodic oxidation can effectively initiate dearomatization, leading to the formation of spiro compounds through intramolecular cyclization. chinesechemsoc.orgchinesechemsoc.org This process is particularly relevant for substrates that can undergo intramolecular nucleophilic attack upon oxidation of the anisole ring.

A proposed general mechanism for the anodic oxidation dearomatization of anisole derivatives to form spiro compounds, such as spiropyrrolidines and spirolactones, involves several key steps. chinesechemsoc.org The reaction is initiated by the oxidation of the anisole derivative at the anode, which generates a radical cation intermediate with the positive charge primarily located on the aromatic core. chinesechemsoc.org Subsequently, a tethered nucleophile, such as an amido or carboxyl group, attacks the electron-deficient aromatic ring. This intramolecular attack forms a radical intermediate, which is then further oxidized at the anode to a cationic intermediate. The final spirocyclic product is then formed after deprotonation. chinesechemsoc.org

Cyclic voltammetry experiments have been instrumental in elucidating these mechanisms. For instance, studies on anisole derivatives have shown oxidation potentials that support the preferential oxidation of the aromatic core. chinesechemsoc.org The substrate scope for these reactions is broad, accommodating both electron-donating and electron-withdrawing groups on the anisole ring, which can be challenging for traditional chemical oxidation methods. chinesechemsoc.orgchinesechemsoc.org

An illustrative example is the electrochemical spiroamination and spirolactonization of various anisole derivatives. chinesechemsoc.org This transformation has been shown to proceed with high efficiency, affording a diverse range of spiropyrrolidines and spirolactones in yields of up to 97%. chinesechemsoc.orgchinesechemsoc.org The scalability of this electrochemical method has also been demonstrated, with successful hectogram-scale synthesis in a flow electrochemical cell, highlighting its potential for practical applications. chinesechemsoc.orgchinesechemsoc.org

The following table summarizes the electrochemical synthesis of various spiro compounds from anisole derivatives, demonstrating the versatility of this methodology.

| Starting Anisole Derivative | Nucleophile | Product Type | Yield (%) |

| N-(4-methoxybenzyl)propanamide | Amide | Spiropyrrolidine | 97 |

| N-(3,4-dimethoxybenzyl)propanamide | Amide | Spiropyrrolidine | 85 |

| N-(4-methoxy-3-(trifluoromethyl)benzyl)propanamide | Amide | Spiropyrrolidine | 73 |

| 3-(p-methoxyphenyl)propanoic acid | Carboxylic Acid | Spirolactone | 95 |

| 3-(3,4-dimethoxyphenyl)propanoic acid | Carboxylic Acid | Spirolactone | 88 |

| 3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid | Carboxylic Acid | Spirolactone | 76 |

This table presents a selection of results from electrochemical dearomatization reactions of anisole derivatives. The data is based on findings reported in scientific literature. chinesechemsoc.org

Another significant application of electrochemical dearomatization is the synthesis of spiro[4.5]diketones from anisole-based cyclopropyl (B3062369) alcohols. nih.govbohrium.com This reaction involves a simultaneous C-C bond cleavage of the cyclopropyl alcohol and spirocyclization with the anisole ring under electrochemical conditions, eliminating the need for metal catalysts or external oxidants. nih.govbohrium.com This eco-friendly approach has been successfully applied to the total synthesis of natural products like anhydro-β-rotunol. nih.gov

While specific studies on the electrochemical behavior of this compound are not extensively detailed in the reviewed literature, the established mechanisms for related anisole derivatives provide a strong predictive framework for its reactivity. The chloro and chloromethyl substituents on the benzene (B151609) ring would influence the oxidation potential and the subsequent reactivity of the generated radical cation. The presence of the chloromethyl group, in particular, could potentially act as an internal or external electrophile or be involved in subsequent reactions following the initial dearomatization.

Advanced Derivatization and Functionalization of 4 Chloro 2 Chloromethyl 1 Methoxybenzene

Strategies for Further Functionalization of the Chloromethyl Moiety

The chloromethyl group on the 4-Chloro-2-(chloromethyl)-1-methoxybenzene molecule is a primary site for synthetic modification due to the lability of the carbon-chlorine bond. This benzylic chloride is highly susceptible to nucleophilic substitution (SN) reactions, providing a straightforward method for introducing a wide array of functional groups.

Detailed research findings indicate that the reactivity of benzylic halides like the chloromethyl group can be harnessed to form new carbon-carbon and carbon-heteroatom bonds. A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse set of derivatives.

Key Nucleophilic Substitution Reactions:

Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation: Grignard reagents or organocuprates can be used to form new C-C bonds, extending the carbon chain.

Etherification: Alkoxides or phenoxides react to form ether linkages (-OR).

Amination: Reaction with ammonia, primary, or secondary amines yields the corresponding benzylamines. utdallas.edu

Thiolation: Thiolates can displace the chloride to form thioethers (-SR).

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating. The choice of solvent is crucial and can influence the reaction rate and yield.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Structure |

|---|---|---|---|

| Cyanide | KCN | Nitrile (-CN) | (4-chloro-2-methoxyphenyl)acetonitrile |

| Hydroxide | NaOH | Alcohol (-OH) | (4-chloro-2-methoxyphenyl)methanol |

| Alkoxide | NaOCH₃ | Ether (-OCH₃) | 4-chloro-1-methoxy-2-(methoxymethyl)benzene |

| Amine | NH₃ | Primary Amine (-NH₂) | (4-chloro-2-methoxyphenyl)methanamine |

| Thiolate | NaSPh | Thioether (-SPh) | 4-chloro-1-methoxy-2-((phenylthio)methyl)benzene |

Dearomatization Strategies and Spiro Compound Formation from Anisole (B1667542) Derivatives

Dearomatization reactions represent a powerful strategy for converting flat, aromatic compounds into three-dimensional structures, which are of significant interest in medicinal chemistry. nsf.gov Anisole derivatives, including this compound, are excellent candidates for such transformations, particularly for the synthesis of spiro compounds. chinesechemsoc.orgchinesechemsoc.org

Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products and bioactive molecules. nih.govnih.govmdpi.com The dearomatization of anisoles can be achieved through various methods, including oxidation, to generate intermediates that undergo intramolecular cyclization.

One prominent method involves electrochemical oxidation. chinesechemsoc.orgchinesechemsoc.org In this process, the anisole ring is oxidized to a radical cation, which can then be trapped by an internal nucleophile. For a molecule like this compound, the chloromethyl group could first be converted into a tethered nucleophile (e.g., a carboxylic acid or an amine). Subsequent oxidative dearomatization would lead to the formation of a spirocyclic compound. For instance, converting the chloromethyl group to an acetic acid moiety would provide a precursor for spirolactone formation.

General Steps for Spiro Compound Formation:

Functionalization: Convert the chloromethyl group of this compound into a suitable tethered nucleophile.

Oxidative Dearomatization: Employ an oxidizing agent (e.g., hypervalent iodine reagents) or electrochemical methods to oxidize the anisole ring. chinesechemsoc.org

Intramolecular Cyclization: The tethered nucleophile attacks the oxidized aromatic ring, leading to the formation of the spirocyclic core.

The substitution pattern on the anisole ring influences the regiochemical outcome of the dearomatization process. The electron-donating methoxy (B1213986) group facilitates oxidation, while the positions of the chloro and functionalized methyl groups direct the cyclization.

| Dearomatization Method | Key Reagents/Conditions | Intermediate Species | Resulting Spiro Structure Type |

|---|---|---|---|

| Hypervalent Iodine Oxidation | PhI(OAc)₂, m-CPBA | Phenoxonium ion | Spiro[cyclohexadiene-lactone/lactam] |

| Electrochemical Oxidation | Anodic oxidation | Aryl radical cation | Spiropyrrolidines, Spirolactones chinesechemsoc.orgchinesechemsoc.org |

| Transition Metal Catalysis | Palladium, Rhodium catalysts | π-allyl metal complex | Functionalized spirocycles |

Metal-Mediated Transformations for Novel Anisole Derivatives (e.g., Tungsten-anisole complex for 3,6-substituted cyclohexenes)

Transition metal complexes can dramatically alter the reactivity of aromatic rings, enabling transformations that are otherwise inaccessible. acs.org A notable example is the use of a tungsten complex, {WTp(NO)(PMe₃)}, to activate anisole and its derivatives towards dearomatization and functionalization. nih.govnih.gov

This strategy involves the coordination of the tungsten center to the anisole ring in an η² fashion, effectively isolating a double bond and making the remaining four carbons of the ring behave like a conjugated diene. acs.org This activation allows for a sequence of reactions, including double protonation and sequential nucleophilic additions, to generate highly functionalized 3,6-disubstituted cyclohexenes. nih.govresearchgate.net

Applying this methodology to this compound would involve:

Complexation: Formation of the η²-tungsten complex with the anisole ring. The regiochemistry of coordination would be influenced by the electronic and steric effects of the substituents.

Activation: Double protonation of the complexed ring, followed by the addition of a first nucleophile.

Further Functionalization: Addition of a second, different nucleophile to create a disubstituted cyclohexene (B86901) ring, which remains coordinated to the tungsten center.

Decomplexation: Oxidative removal of the metal to release the free 3,6-disubstituted cyclohexene derivative.

This powerful method allows for the construction of complex, non-aromatic carbocycles with precise control over the relative stereochemistry of the newly introduced substituents. nih.govnih.gov The chloro and chloromethyl groups on the starting material would be carried through the transformation, offering additional handles for subsequent synthetic modifications.

| Reaction Step | Description | Key Intermediate |

|---|---|---|

| Complexation | Coordination of the tungsten fragment {WTp(NO)(PMe₃)} to the anisole ring. | η²-Anisole Tungsten Complex |

| Activation & First Addition | Double protonation followed by nucleophilic attack. | η⁴-Methoxydiene Complex |

| Second Addition | Addition of a second nucleophile to the activated diene system. | η²-Allyl Complex |

| Cyclohexene Formation | Final nucleophilic addition leading to the cyclohexene ring. | cis- or trans-3,6-Disubstituted Cyclohexene Complex nih.gov |

| Decomplexation | Oxidative removal of the tungsten metal to yield the free organic product. | Functionalized Cyclohexene |

Application of Protecting/Blocking Group Strategies in Anisole Synthesis

In multistep syntheses, the selective functionalization of a specific position on an aromatic ring can be challenging, especially when multiple activating or deactivating groups are present. Protecting or blocking groups are temporarily installed to prevent reaction at a particular site, directing subsequent electrophilic substitution to a desired, unblocked position. masterorganicchemistry.comyoutube.comyoutube.com

For an anisole derivative like this compound, the methoxy group is a strong ortho-, para-director. Since the para position is already occupied by a chlorine atom, further electrophilic aromatic substitution would be directed to the positions ortho to the methoxy group (positions 3 and 5). To achieve substitution at only one of these positions, a blocking group strategy could be employed.

The sulfonyl group (-SO₃H) is a classic example of a reversible blocking group. masterorganicchemistry.compearson.comSynthetic Strategy:

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid group. Due to steric hindrance from the adjacent chloromethyl group, sulfonation would likely occur at position 5.

Electrophilic Substitution: With position 5 blocked, a subsequent electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be directed exclusively to position 3.

Desulfonation: The sulfonic acid group can be easily removed by heating with dilute aqueous acid, revealing the 3,4,5-trisubstituted anisole derivative. youtube.com

This strategy provides a powerful tool for controlling regioselectivity in the synthesis of highly substituted aromatic compounds, which would be difficult to achieve through direct substitution methods. masterorganicchemistry.com

| Strategy | Group | Installation Reagents | Removal Conditions | Purpose |

|---|---|---|---|---|

| Blocking Group | Sulfonyl (-SO₃H) | Fuming H₂SO₄ (SO₃/H₂SO₄) | Dilute H₂SO₄, heat/steam masterorganicchemistry.comyoutube.com | Directs electrophiles to a specific unblocked position. |

| Protecting Group | tert-Butyl | t-BuCl, AlCl₃ | AlCl₃, Benzene (B151609) masterorganicchemistry.com | Blocks a position; more sterically demanding than sulfonyl. |

| Protecting Group (for amine) | Acetyl (-COCH₃) | Acetic Anhydride | Acidic or basic hydrolysis | Reduces the activating effect of an amino group and prevents side reactions. utdallas.edu |

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopy is fundamental to confirming the molecular structure of 4-Chloro-2-(chloromethyl)-1-methoxybenzene by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the chloromethyl group protons. The chemical shifts, integration values, and splitting patterns of these signals provide definitive information about the substitution pattern on the benzene (B151609) ring. ¹³C NMR spectroscopy complements this by identifying the unique carbon environments within the molecule, including the two chlorinated carbons, the methoxy carbon, and the aromatic carbons. nih.govchemicalbook.com While specific spectral data for this exact compound is not publicly available, analysis of related structures confirms that NMR is a standard method for structural conformation. lgcstandards.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl/methylene groups, C-O stretching from the methoxy ether linkage, aromatic C=C ring stretching, and C-Cl stretching vibrations. The NIST WebBook provides gas-phase IR spectra for related isomers like 1-chloro-4-methoxybenzene and 1-chloro-2-methoxybenzene, which exhibit these characteristic bands. nist.govnist.gov Commercial suppliers of analogous compounds also use FTIR to confirm the identity of their materials. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The absorption of UV light excites electrons from π to π* orbitals. The positions of the absorption maxima (λmax) and the intensity of the absorption are influenced by the substituents on the benzene ring (the chloro, chloromethyl, and methoxy groups). Experimental studies on similar molecules, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, show intense electronic transitions that are characterized as π→π* excitations. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (approx. 6.8-7.5 ppm), with splitting patterns determined by their relative positions. |

| Methoxy Protons | A singlet peak around 3.8-4.0 ppm. | |

| Chloromethyl Protons | A singlet peak for the -CH₂Cl group, typically downfield from other alkyl protons. | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (approx. 110-160 ppm). |

| Methoxy Carbon | A signal around 55-60 ppm. | |

| Chloromethyl Carbon | A signal for the -CH₂Cl carbon, typically in the 40-50 ppm range. | |

| FTIR | C-O Stretch (Ether) | Strong band around 1250 cm⁻¹. |

| Aromatic C=C Stretch | Bands in the 1450-1600 cm⁻¹ region. | |

| C-Cl Stretch | Bands typically in the 600-800 cm⁻¹ region. | |

| UV-Vis | Electronic Transitions | Absorption maxima (λmax) characteristic of a substituted benzene ring, likely showing π→π* transitions. |

Chromatographic and Mass Spectrometric Methods (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography)

Chromatographic methods are indispensable for separating the target compound from impurities and for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the analysis of non-volatile organic compounds. A reverse-phase (RP-HPLC) method would be suitable for this compound. A similar compound, 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene, can be analyzed using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com This type of method separates compounds based on their hydrophobicity. The retention time of the compound under specific conditions is a key identifying characteristic. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm) to achieve faster separations, higher resolution, and greater sensitivity. sielc.com A method developed for HPLC can often be transferred to a UPLC system to improve throughput and performance. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hybrid technique couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. After the compound is separated by the LC system, it is ionized and its mass-to-charge ratio is determined by the mass spectrometer. This provides unequivocal identification based on molecular weight. nist.govnist.gov For halogenated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provides further confirmation of the structure. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often used for the analysis of such compounds. researchgate.netnih.gov

Table 2: Exemplar HPLC Method Parameters for Analysis of Related Chloro-methoxybenzene Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV or Mass Spectrometer (MS) | mdpi.com |

| Application | Separation, Isolation of Impurities, Pharmacokinetics | sielc.com |

Note: This method was developed for 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene and may require optimization.

Quantitative Analysis and Purity Assessment

Determining the amount and purity of this compound is critical for its application.

Quantitative Analysis : HPLC with UV detection is the most common method for quantitative analysis. A calibration curve is constructed by analyzing standards of known concentration. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. The method's performance is validated by determining its linearity, range, accuracy, and precision. mdpi.com For trace-level quantification, highly sensitive LC-MS methods are employed, which can achieve very low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-billion (ppb) range. researchgate.netresearchgate.net

Purity Assessment : Purity is typically expressed as a percentage, often determined by HPLC peak area normalization. In this method, the area of the main compound peak is divided by the total area of all peaks in the chromatogram. For example, a certificate of analysis for a related compound showed a purity of 96.37% as determined by HPLC at 270 nm. lgcstandards.com Gas chromatography (GC) can also be used for purity assessment, with suppliers of similar chemicals reporting purities of >97.5%. thermofisher.com The presence of impurities is identified by peaks other than the main compound, and LC-MS can be used to identify the structure of these unknown impurities. sielc.com

Table 3: Key Parameters in Quantitative Analysis and Purity Validation

| Parameter | Definition | Typical Application |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Establishing the concentration range over which the assay is accurate. mdpi.com |

| Purity (%) | The percentage of the main component in the sample, often determined by peak area ratio in a chromatogram. | Stated on certificates of analysis to define product quality. lgcstandards.com |

| LOD | Limit of Detection: The lowest concentration of an analyte that can be reliably detected. | Determining the sensitivity of a method for trace analysis. researchgate.net |

| LOQ | Limit of Quantitation: The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Defining the lower limit for accurate quantitative measurements. researchgate.net |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Geometry Optimization and Electronic Structure (e.g., Density Functional Theory, B3LYP)

A crucial first step in computational analysis is geometry optimization, which locates the minimum energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. dss.go.th The B3LYP functional is a popular hybrid functional within DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. dss.go.th

For this compound, a DFT/B3LYP calculation would predict key structural parameters. The absence of imaginary frequencies in the final calculation confirms that the optimized structure represents a true energy minimum. This analysis provides the foundation for all further computational studies.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table is illustrative, as specific computational results for this molecule are not available in the cited sources. The parameters shown are typical for similar aromatic compounds.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Length (C-Cl, aromatic) | The distance between the aromatic carbon and the chlorine atom. | ~1.74 Å |

| Bond Length (C-Cl, methyl) | The distance between the chloromethyl carbon and its chlorine atom. | ~1.78 Å |

| Bond Angle (C-C-O) | The angle formed by the aromatic carbons and the methoxy oxygen. | ~120° |

Vibrational Frequency Predictions and Spectroscopic Correlations (e.g., VEDA 4 program)

Once the geometry is optimized, the same computational method can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion) and can be directly correlated with experimental infrared (IR) and Raman spectra.

However, calculated frequencies often exhibit systematic errors. To improve agreement with experimental data, they are typically scaled by a specific factor. The Vibrational Energy Distribution Analysis (VEDA 4) program is then often employed to assign the calculated vibrational modes to specific atomic and group motions within the molecule, providing a detailed understanding of the molecule's dynamics.

Transition State Energy Calculations and Reaction Pathway Prediction

Computational chemistry is invaluable for mapping out potential chemical reaction pathways. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the feasibility and kinetics of a reaction. A transition state is the highest energy point along a reaction coordinate and its geometry does not represent a stable molecule.

For this compound, this could involve modeling reactions such as nucleophilic substitution at the chloromethyl group. DFT calculations can locate the transition state structure and determine the activation energy barrier, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

Steric Hindrance Patterns and Selectivity Guidance

The substituent groups on the benzene ring of this compound—the chloro, chloromethyl, and methoxy groups—create a specific steric and electronic environment. MD simulations can model how the molecule rotates and flexes, revealing which conformations are most stable and how easily a reactant can approach different sites on the molecule. This information is critical for understanding steric hindrance, which can block or slow down reactions at certain positions, thereby guiding the selectivity of a chemical transformation.

Solvation Models and Solvent Effects on Reactivity (e.g., COSMO-RS modeling)

Reactions are almost always carried out in a solvent, which can significantly influence reactivity. Solvation models are computational methods designed to account for these effects.

The "Conductor-like Screening Model for Real Solvents" (COSMO-RS) is a powerful method for predicting thermodynamic properties of fluids and solutions based on quantum mechanical data. The method first performs a quantum calculation on the molecule of interest as if it were in a perfect conductor, generating a "sigma profile" that describes the molecule's surface polarity. By comparing the sigma profiles of the solute (this compound) and various solvents, COSMO-RS can predict properties like solubility, activity coefficients, and changes in reaction energies. This allows for the rational selection of a solvent to optimize reaction yield or selectivity without extensive experimental screening.

Computational Chemistry and Theoretical Studies of this compound

This article delves into the computational and theoretical examination of this compound, a substituted aromatic compound. The focus is on modern computational techniques to elucidate its electronic structure, potential molecular interactions, and predicted environmental impact. Due to the limited availability of direct computational studies on this specific molecule, the following sections will detail the theoretical application of established methodologies and provide illustrative data based on the known effects of its constituent functional groups.

Environmental Fate, Ecotoxicology, and Safety Considerations of Chlorinated Aromatics

Environmental Persistence and Degradation Pathways

Detailed environmental fate studies specifically for 4-Chloro-2-(chloromethyl)-1-methoxybenzene are not extensively available. However, its behavior can be inferred from the known properties of chlorinated aromatic hydrocarbons and similar substituted benzene (B151609) derivatives. These compounds are generally characterized by their chemical stability and persistence in the environment.

Chlorinated aromatic compounds are often hydrophobic and have low water solubility, which causes them to persist in soil and particulate matter. wikipedia.org Their release into the environment can occur through various industrial activities and combustion processes. wikipedia.orgresearchgate.net Once in the environment, their fate is governed by several key processes:

Volatilization: Some chlorinated organic compounds can evaporate from surfaces into the atmosphere. navy.mil Halomethoxybenzenes, a related class of compounds, are known to enter the atmosphere primarily through evaporation from water, where they can undergo long-range transport. researchgate.net

Photo-oxidation: In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl (•OH) radicals. The rate of this reaction is a key indicator of a compound's atmospheric lifetime.

Biodegradation: The breakdown of chlorinated aromatic compounds by microorganisms is a crucial mechanism for their removal from the environment. nih.govethz.chresearchgate.net This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Generally, higher chlorinated compounds are more susceptible to anaerobic transformation, while lower chlorinated congeners are more readily degraded aerobically. eurochlor.org Key enzymatic strategies include the use of oxygenases, hydrolytic dehalogenases, and reductive dechlorination. ethz.cheurochlor.org

The table below presents estimated environmental fate parameters for compounds structurally similar to this compound, providing insight into its likely behavior.

Table 1: Estimated Environmental Fate Parameters for Structurally Related Compounds

| Parameter | 2-tert-Butyl-4-chloro-1-methoxybenzene epa.gov | 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene epa.gov | Unit |

|---|---|---|---|

| Atmospheric Hydroxylation Rate | 2.29e-11 | 1.00e-11 | cm³/molecule*sec |

| Biodegradation Half-Life | 4.57 | 4.79 | days |

| Soil Adsorption Coefficient (Koc) | 3.24e+3 | 3.24e+3 | L/kg |

Formation and Impact of Disinfection By-products (DBPs) from Chlorinated Compounds in Aquatic Systems

Disinfection of drinking water using agents like chlorine is a critical public health measure that has virtually eliminated waterborne diseases. sac-isc.gc.cawa.gov However, these disinfectants can react with naturally occurring organic and inorganic matter in the source water to form unintended chemicals known as disinfection by-products (DBPs). navy.milsac-isc.gc.cawikipedia.org

Chlorinated aromatic compounds, if present in raw water sources, can act as precursors in the formation of various DBPs during the chlorination process. The structure of this compound suggests it could potentially react with chlorine. Hundreds of DBPs have been identified in treated drinking water, with the most common and regulated classes being trihalomethanes (THMs) and haloacetic acids (HAAs). navy.milsac-isc.gc.cawikipedia.org

The formation and concentration of DBPs are influenced by several factors:

The type and amount of natural organic matter in the water. navy.milhealth.state.mn.us

The type of disinfectant used (e.g., chlorine, chloramines, ozone). wikipedia.orghealth.state.mn.us

The disinfectant dose and contact time. wikipedia.org

Water temperature and pH.

While some studies have suggested a possible link between long-term exposure to high levels of certain DBPs and an increased risk of cancer, experts agree that the health benefits of disinfecting drinking water significantly outweigh the potential risks associated with DBP exposure. sac-isc.gc.cawa.govhealth.state.mn.us

Ecological Impacts on Aquatic Ecosystems

Chlorinated aromatic compounds represent a potential hazard to freshwater ecosystems due to their persistence, toxicity, and tendency to accumulate in living organisms. wikipedia.orgmdpi.commdpi.com These substances can enter aquatic environments through various channels, including industrial wastewater discharges, accidental spills, and atmospheric deposition. mdpi.com

The ecological impact of these compounds can be significant:

Toxicity to Aquatic Life: Aromatic amines and other chlorinated compounds can be toxic to aquatic organisms, potentially leading to species depletion and habitat degradation. mdpi.com Some halogenated aromatic hydrocarbons have been shown to cause mortality in fish and invertebrates, though often at concentrations much higher than those typically found in the environment. wur.nl

Bioaccumulation: Due to their hydrophobic nature, chlorinated aromatics can accumulate in the fatty tissues of organisms. This process, known as bioaccumulation, can lead to the transfer and magnification of these chemicals through the food web, impacting higher trophic levels. wur.nl Studies have shown an appreciable accumulation of higher chlorinated compounds like pentachlorobenzene (B41901) and hexachlorobenzene (B1673134) in fish from polluted areas. nih.gov

Endocrine Disruption and Other Chronic Effects: Some chlorinated organic compounds are known to be endocrine disruptors, interfering with hormone systems. mdpi.comwur.nl They can also have carcinogenic, mutagenic, and teratogenic effects on wildlife. mdpi.comwur.nl

The potential for this compound to bioaccumulate can be estimated by examining the bioconcentration factor (BCF) of similar compounds.

Table 2: Estimated Bioconcentration Factors for Structurally Related Compounds

| Parameter | 2-tert-Butyl-4-chloro-1-methoxybenzene epa.gov | 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene epa.gov | Unit |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 1.02e+3 | 370 | L/kg |

| Fish Biotransformation Half-Life | 1.78 | 0.813 | days |

Handling and Storage Protocols for Chloromethylated Aromatic Compounds

Chloromethylated aromatic compounds are versatile chemical intermediates but require careful handling due to their potential hazards. The following protocols are general safety measures applicable to this class of chemicals, including this compound.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against chemical exposure. When handling chloromethylated aromatic compounds, the following should be worn: echemi.comaliyuncs.com

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Requirement | Source |

|---|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. | echemi.comaliyuncs.com |

| Skin Protection | Handle with chemical-impermeable gloves (e.g., nitrile). Wear impervious, flame-resistant clothing to prevent skin contact. | echemi.comaliyuncs.com |

| Respiratory Protection | Use only in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | echemi.comaliyuncs.com |

Ventilation and Fume Hood Operation

To minimize inhalation exposure, all work with chloromethylated aromatic compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. echemi.comaliyuncs.comfishersci.com Engineering controls like local exhaust ventilation are critical to maintain airborne concentrations below occupational exposure limits. fishersci.comfishersci.com Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place. fishersci.comcaymanchem.com

Emergency Procedures and Spill Response

Pre-planning is essential to respond safely to accidental releases.

Spill Prevention:

Ensure container caps (B75204) are secure when not in immediate use. ouhsc.edu

Use compatible containers for storage and waste collection. ouhsc.edu

Periodically inspect containers for any signs of leakage or degradation. ouhsc.edu

Store chemicals away from heat, sparks, and open flames. fishersci.com

Spill Response: In the event of a spill, the primary goal is to ensure personnel safety and contain the material.

Alert and Evacuate: Immediately alert personnel in the area and evacuate if necessary. ouhsc.eduprinceton.edu

Protect Yourself: Don the appropriate PPE before attempting cleanup. ouhsc.eduprinceton.edu

Contain: Create a dike around the spill using inert absorbent materials like kitty litter, sand, or commercial spill pillows to prevent it from spreading. auburn.eduacs.org

Ventilate: If the material is volatile, ensure the area is well-ventilated and control all ignition sources. princeton.edu